
1-Phenyltetrazolidine-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-tetrazole-5-thiol is an organic compound with the molecular formula C7H6N4S. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
1-Phenyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with sodium azide in the presence of a suitable solvent . Another method includes the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide, followed by cyclization with sodium nitrite . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety .
Analyse Chemischer Reaktionen
1-Phenyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-tetrazole-5-thiol has numerous scientific research applications:
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use as an inhibitor of enzymes and its potential therapeutic applications.
Industry: It is used as a corrosion inhibitor for metals, particularly aluminum, in acidic environments.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1H-tetrazole-5-thiol involves its interaction with molecular targets through its thiol group. This interaction can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its ability to form stable complexes with metal ions contributes to its effectiveness as a corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-Phenyl-5-mercaptotetrazole: Similar in structure but with different reactivity and applications.
1-Phenyltetrazoline-5-thione: Another tetrazole derivative with distinct chemical properties.
5-Mercapto-1-phenyltetrazole: Shares the thiol group but differs in its chemical behavior and uses.
These comparisons highlight the unique properties of 1-Phenyl-1H-tetrazole-5-thiol, such as its specific reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C7H8N4S |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
1-phenyltetrazolidine-5-thione |
InChI |
InChI=1S/C7H8N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5,9-10H,(H,8,12) |
InChI-Schlüssel |
PCANQHUYKKMMIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=S)NNN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


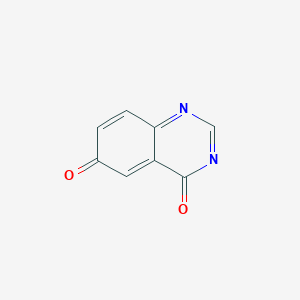
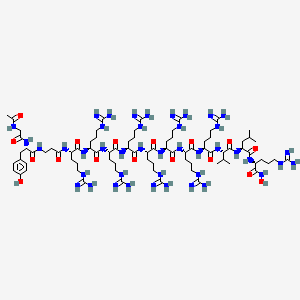

![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
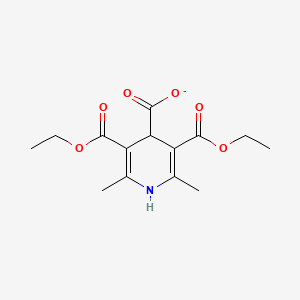
![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
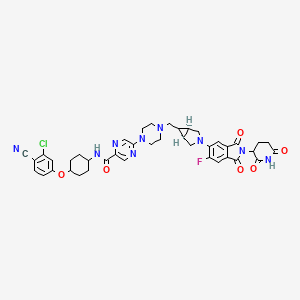
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)
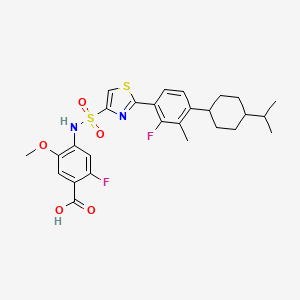
![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
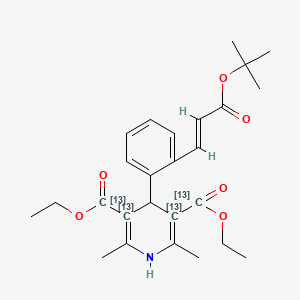
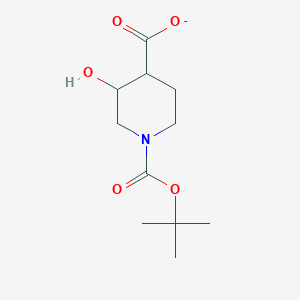
![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)
